

Application Note: Quantification of Edifenphos Residues in Food Products

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Abstract

This document provides a comprehensive guide for the quantification of **Edifenphos** residues in various food matrices. **Edifenphos** is an organophosphate fungicide used to control fungal diseases in crops, particularly rice. Monitoring its residues in food products is crucial for ensuring consumer safety and regulatory compliance. This application note details robust analytical methodologies, including sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by determination using Gas Chromatography with a Flame Photometric Detector (GC-FPD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols, data presentation, and validation parameters are provided to assist researchers and analytical scientists in the accurate determination of **Edifenphos** residues.

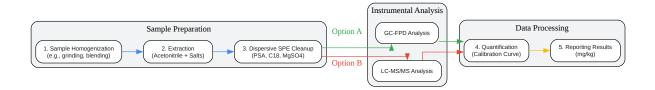
Introduction

Edifenphos (O-ethyl S,S-diphenyl phosphorodithioate) is an effective fungicide used to protect crops like rice from diseases such as blast, ear blight, and stem rot.[1] However, its potential toxicity necessitates the monitoring of its residue levels in food commodities to ensure they do not exceed the established Maximum Residue Limits (MRLs). This application note presents a validated workflow for the quantification of **Edifenphos** in food products, with a primary focus on rice and its processed fractions. The methodologies described are based on widely accepted analytical techniques, ensuring high sensitivity, selectivity, and reliability.



Analytical Workflow Overview

The overall workflow for the analysis of **Edifenphos** residues involves sample preparation to extract the analyte from the complex food matrix, followed by instrumental analysis for detection and quantification. The QuEChERS method is highlighted for sample preparation due to its efficiency and effectiveness.[2][3][4][5] For instrumental analysis, both GC-FPD and LC-MS/MS are presented as suitable techniques.



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Caption: Experimental workflow for **Edifenphos** residue analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for **Edifenphos** residues in various food matrices, primarily focusing on rice as reported in supervised trials.

Table 1: Edifenphos Residue Levels in Different Rice Fractions



| Rice Fraction | Residue Range (mg/kg) | Average Residue (mg/kg) | Reference |
|----------------------|--------------------------|----------------------------|-----------|
| Rough Rice (in husk) | 0.068 - 2.80 | - | [6] |
| Hulled Rice | <0.005 - 0.074 | 0.015 - 0.047 | [6] |
| Polished Rice | <0.005 - 0.016 | 0.005 - 0.010 | [6] |
| Rice Bran | - | 0.14 - 0.43 | [6] |
| Chaff | - | - | [6] |

Data compiled from supervised trials in Japan. Residue levels can vary based on application rates and pre-harvest intervals.

Table 2: Maximum Residue Limits (MRLs) for Edifenphos

| Commodity | MRL (mg/kg) | Reference |
|-----------------|-------------|-----------|
| Rice (in husk) | 0.2 | [7] |
| Rice (hulled) | 0.1 | [6][7] |
| Rice (polished) | 0.02 | [6] |
| Drupe | 0.5 | [7] |
| Tea | 0.05 | [7] |
| Other | 0.01 | [7] |

^{*}Temporary MRL. MRLs are subject to change and vary by jurisdiction.

Experimental Protocols Sample Preparation: QuEChERS Method

This protocol is a generalized version of the QuEChERS method and may require optimization for specific food matrices.[2][3][4][5]

4.1.1. Reagents and Materials



- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) for samples with high pigment content
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes for d-SPE
- · High-speed homogenizer or blender
- Centrifuge

4.1.2. Extraction Procedure

- Homogenization: Weigh 10-15 g of a representative homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
- Solvent Addition: Add 10 mL of acetonitrile to the tube.
- Shaking: Cap the tube and shake vigorously for 1 minute.
- Salting Out: Add anhydrous MgSO₄ and NaCl (commonly in a pre-packaged salt mixture).
- Extraction: Immediately shake vigorously for 1 minute.
- Centrifugation: Centrifuge at ≥3000 x g for 5 minutes. The upper layer is the acetonitrile extract.
- 4.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup



- Transfer: Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing PSA, C18, and MgSO₄. For pigmented samples, GCB may also be included.
- Shaking: Shake the d-SPE tube for 30 seconds.
- Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
- Final Extract: The supernatant is the final extract. It can be directly analyzed by GC or diluted for LC analysis.

Instrumental Analysis: GC-FPD

4.2.1. Instrumentation

- Gas chromatograph equipped with a Flame Photometric Detector (FPD) with a phosphorus filter.
- Capillary column: A non-polar or medium-polarity column such as DB-5MS or equivalent is suitable.

4.2.2. GC-FPD Conditions

• Injector Temperature: 250 °C

· Injection Mode: Splitless

Injection Volume: 1 μL

- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 min
 - Ramp 1: 40°C/min to 170°C
 - Ramp 2: 10°C/min to 310°C, hold for 2.25 min
- Detector Temperature: 250 300 °C



4.2.3. Quantification

- Prepare a matrix-matched calibration curve to compensate for matrix effects.
- The limit of detection (LOD) for Edifenphos using this method is typically in the range of 0.005 - 0.01 mg/kg.[6]

Instrumental Analysis: LC-MS/MS

4.3.1. Instrumentation

- Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical column: A C18 reversed-phase column is commonly used.

4.3.2. LC-MS/MS Conditions

- Mobile Phase A: Water with 2 mM ammonium formate
- Mobile Phase B: Acetonitrile with 2 mM ammonium formate
- Flow Rate: 0.5 mL/min
- Injection Volume: 5-10 μL
- Gradient Elution:
 - 0-0.5 min: 40% B
 - o 0.5-3.0 min: 40-100% B
 - 3.0-4.0 min: 100% B
 - 4.0-4.1 min: 100-40% B
 - 4.1-5.0 min: 40% B
- Ionization Mode: Positive ESI



 MS/MS Transitions: Specific precursor-to-product ion transitions for Edifenphos should be optimized.

4.3.3. Quantification

- A matrix-matched or solvent-based calibration curve with an internal standard can be used.
- LC-MS/MS offers high sensitivity, with LODs typically at or below 0.01 mg/kg.[8][9]

Method Validation

The analytical methods should be validated according to internationally recognized guidelines (e.g., SANCO/12495/2011). Key validation parameters include:

- Linearity: Assessed by analyzing a series of standards at different concentrations.
- Accuracy (Recovery): Determined by analyzing spiked blank samples at various concentration levels. Mean recoveries should be within 70-120%.[10]
- Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should typically be ≤20%.[10]
- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
- Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Conclusion

The methodologies presented in this application note provide a robust framework for the quantification of **Edifenphos** residues in food products. The combination of the QuEChERS sample preparation method with either GC-FPD or LC-MS/MS analysis allows for the accurate and sensitive determination of **Edifenphos**, ensuring that food products meet regulatory standards and are safe for consumption. Proper method validation is essential to guarantee the reliability of the analytical results.



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